2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine
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Overview
Description
2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring substituted with a phenyl group and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.
Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiomorpholine ring.
Introduction of Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be added through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridin-4-ylmethyl boronic acid with the phenyl-substituted thiomorpholine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, pyridin-4-ylmethyl boronic acid, and palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent, showing activity against various cancer cell lines.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.
Phenyl-Substituted Heterocycles: Compounds with phenyl groups attached to various heterocyclic rings.
Pyridinyl-Substituted Compounds: Compounds with pyridinyl groups attached to different core structures.
Uniqueness
2-Phenyl-4-(pyridin-4-ylmethyl)thiomorpholine is unique due to its specific combination of a thiomorpholine ring with both phenyl and pyridin-4-ylmethyl substituents.
Properties
IUPAC Name |
2-phenyl-4-(pyridin-4-ylmethyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-4-15(5-3-1)16-13-18(10-11-19-16)12-14-6-8-17-9-7-14/h1-9,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPQXOSABZRDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1CC2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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